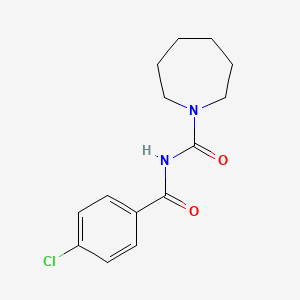

N-(4-chlorobenzoyl)-1-azepanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-chlorobenzoyl)-1-azepanecarboxamide” is a complex organic compound. It contains a benzoyl group (a benzene ring attached to a carbonyl group), an azepane ring (a seven-membered ring containing nitrogen), and a carboxamide group (a carbonyl group attached to an amine). The “4-chlorobenzoyl” part indicates that there is a chlorine atom on the fourth carbon of the benzene ring .

Synthesis Analysis

While specific synthesis methods for “N-(4-chlorobenzoyl)-1-azepanecarboxamide” are not available, similar compounds such as “N-(4-chlorobenzoyl)-tyramine” have been synthesized using tyramine and p-chlorobenzoic acid as raw materials . Another compound, “N’-(4-Chlorobenzoyl)-Isonicotino-Hydrazide”, was synthesized through mixing metal and ligand dissolved in ethanol by reflux .

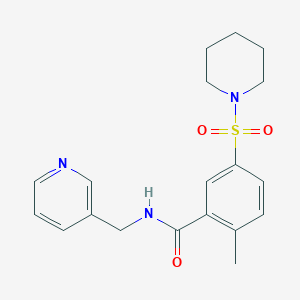

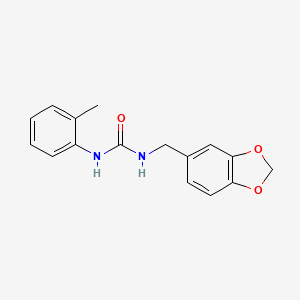

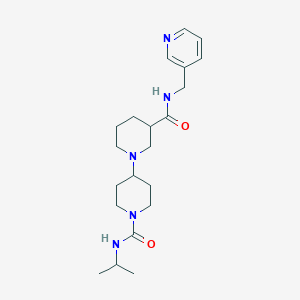

Molecular Structure Analysis

The molecular structure of “N-(4-chlorobenzoyl)-1-azepanecarboxamide” can be inferred from its name and the structures of similar compounds. For example, “N-(4-Chlorobenzoyl)-β-alanine” has a structure that includes a benzene ring with a chlorine atom and a carboxamide group . “4-Chlorobenzoyl chloride” has a similar structure, with a chlorine atom replacing one of the hydrogens on the benzene ring .

科学的研究の応用

Environmental Biotechnology

The chlorobenzoyl moiety in N-(4-chlorobenzoyl)-1-azepanecarboxamide could be relevant in environmental biotechnology, particularly in the biodegradation of pollutants . Dehalogenases, enzymes that catalyze the cleavage of carbon-halogen bonds, could potentially act on this compound, leading to its breakdown and detoxification.

作用機序

Target of Action

N-(4-chlorobenzoyl)-1-azepanecarboxamide is a selective inhibitor of the enzyme Aldo-Keto Reductase 1C3 (AKR1C3) . AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5) or prostaglandin F synthase, plays a pivotal role in androgen biosynthesis .

Mode of Action

The compound interacts with AKR1C3, inhibiting its activity . AKR1C3 normally catalyzes the conversion of weak androgens, estrone (a weak estrogen), and PGD2 into potent androgens (testosterone and 5α-dihydrotestosterone), 17β-estradiol (a potent estrogen), and 11β-PGF2α, respectively . By inhibiting AKR1C3, N-(4-chlorobenzoyl)-1-azepanecarboxamide can potentially disrupt these conversions.

Biochemical Pathways

The inhibition of AKR1C3 affects the androgen biosynthesis pathway . This can lead to a decrease in the production of potent androgens and estrogens, which are crucial for the growth and proliferation of certain types of cancer cells .

Result of Action

By inhibiting AKR1C3, N-(4-chlorobenzoyl)-1-azepanecarboxamide can potentially disrupt the production of potent androgens and estrogens . This could lead to a decrease in the growth and proliferation of certain types of cancer cells that rely on these hormones .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-chlorobenzoyl)-1-azepanecarboxamide. For instance, the presence of other compounds in the environment could potentially interact with N-(4-chlorobenzoyl)-1-azepanecarboxamide, affecting its stability or its ability to inhibit AKR1C3

特性

IUPAC Name |

N-(4-chlorobenzoyl)azepane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O2/c15-12-7-5-11(6-8-12)13(18)16-14(19)17-9-3-1-2-4-10-17/h5-8H,1-4,9-10H2,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLEITRINJGLMFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49826491 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Sdccgsbi-0138676.P001 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyethyl)-7-(3-thienylacetyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5298350.png)

![4-(4-fluorobenzyl)-1-[(5-fluoropyridin-3-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5298354.png)

![(4aS*,8aR*)-6-[(2-amino-4-methylpyrimidin-5-yl)carbonyl]-1-butyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5298359.png)

![N-1,3-benzodioxol-5-yl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5298369.png)

![N-1,3-benzothiazol-2-yl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5298382.png)

![N-(2-methoxyphenyl)-2-[(2,2,3,3-tetrafluoropropanoyl)amino]benzamide](/img/structure/B5298390.png)

![1-acetyl-4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1,4-diazepane](/img/structure/B5298395.png)

![5-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-2-[4-(methylthio)phenyl]-1,3-oxazole](/img/structure/B5298411.png)